(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone
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Overview
Description
(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone is a chemical compound that has recently gained significant attention in the scientific community. It is a heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and is essential for cell division. Inhibition of this enzyme leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the growth of tumor xenografts in animal models. Additionally, the compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines at low concentrations. Additionally, the compound has been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its mechanism of action in more detail. Additionally, the compound could be modified to improve its solubility and potency. Finally, the compound could be studied for its potential use in combination with other anticancer agents to improve its efficacy.
Synthesis Methods
The synthesis of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone has been reported using various methods. One of the most commonly used methods is the reaction of 4-(2-aminoethyl)thiazole with 3,6-dimethyl-2-bromo-1H-pyridin-4-one in the presence of a base. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 3,6-dimethyl-2-chloro-1H-pyridin-4-one with 4-(2-aminoethyl)thiazole in the presence of a base.
Scientific Research Applications
(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-8-11(12-10(2)16-19-13(12)15-9)14(18)17-4-3-6-20-7-5-17/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUZUYCBYRQLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone |
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